molecular formula C12H15N5O8 B084872 2,4,6-Trinitrophenyl-lysine CAS No. 15113-66-3

2,4,6-Trinitrophenyl-lysine

Cat. No.: B084872
CAS No.: 15113-66-3
M. Wt: 357.28 g/mol
InChI Key: MGQKQZUNPAWBNG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trinitrophenyl-lysine (CAS 15113-66-3) is a chemically defined hapten formed by the conjugation of L-lysine with a 2,4,6-trinitrophenyl (TNP) group. With a molecular formula of C12H15N5O8 and a molecular weight of 357.28 g/mol, this yellow crystalline compound is highly valued in immunological and biochemical research. Its primary research value lies in its role as a model hapten. The TNP group acts as a strong antigenic determinant, allowing researchers to study immune responses by eliciting specific antibodies. This mechanism is central to its use in developing and validating immunoassays. In analytical chemistry, this compound and its parent reagent, 2,4,6-trinitrobenzenesulfonic acid (TNBS), are critically important for the colorimetric determination of available lysine in proteins and protein concentrates, a key metric in nutritional science and feed analysis. The compound is also instrumental in probing nucleotide-binding sites on enzymes, as studies on related TNP-nucleotides have shown covalent modification of specific lysine residues can inactivate ATPase activity, helping to map catalytic sites. This compound is offered for non-human research and is strictly for research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-amino-2-(2,4,6-trinitroanilino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O8/c13-4-2-1-3-8(12(18)19)14-11-9(16(22)23)5-7(15(20)21)6-10(11)17(24)25/h5-6,8,14H,1-4,13H2,(H,18,19)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQKQZUNPAWBNG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCCCN)C(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N[C@@H](CCCCN)C(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164715
Record name 2,4,6-Trinitrophenyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15113-66-3
Record name 2,4,6-Trinitrophenyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015113663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trinitrophenyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for Conjugation and Derivatization in Research

Trinitrophenylation of Proteins and Peptides via 2,4,6-Trinitrobenzenesulfonic Acid (TNBS)

Trinitrophenylation with TNBS is a widely utilized method for the quantification and modification of primary amino groups in proteins and peptides. The reaction is favored under alkaline conditions and targets the nucleophilic ε-amino group of lysine (B10760008) residues, as well as the α-amino group of the N-terminal amino acid. The covalent attachment of the trinitrophenyl group introduces a chromophore that facilitates the analysis of protein structure, function, and interactions.

Mechanism of Nucleophilic Substitution on Lysine ε-Amino Groups

The reaction between TNBS and the ε-amino group of a lysine residue proceeds via a bimolecular aromatic nucleophilic substitution mechanism. expresspolymlett.com In an alkaline environment (typically pH 8.5-10), the primary amino group of lysine is predominantly in its unprotonated, nucleophilic state. nih.govthermofisher.com This nucleophile attacks the electron-deficient aromatic ring of TNBS, which is highly activated by the three strongly electron-withdrawing nitro groups.

This nucleophilic attack leads to the formation of an intermediate known as a Meisenheimer complex. expresspolymlett.comnih.gov This complex is a resonance-stabilized, negatively charged species. The reaction is then completed by the departure of the sulfite (B76179) leaving group, resulting in the formation of a stable N-trinitrophenyl-lysine derivative. researchgate.net It is important to note that a competing reaction is the hydrolysis of TNBS to form picric acid, which can interfere with spectrophotometric measurements. nih.govresearchgate.net

Influence of Amino Acid Residue Accessibility and Protein Conformation on Derivatization

The degree of trinitrophenylation of a protein is highly dependent on the accessibility of its lysine residues to the solvent and the TNBS reagent. Lysine residues located on the surface of a protein are generally more readily modified than those buried within the protein's three-dimensional structure. Therefore, the pattern of trinitrophenylation can provide insights into the protein's conformation and the surface exposure of its lysine residues. nih.gov

Changes in protein conformation, induced by factors such as ligand binding, denaturation, or interactions with other molecules, can alter the accessibility of lysine residues and thus affect the extent and rate of their derivatization by TNBS. nih.gov This principle allows trinitrophenylation to be used as a tool to probe conformational changes in proteins. The reactivity of individual lysine residues can differ significantly due to their local microenvironment within the protein structure.

Quantitative Assessment of Trinitrophenylation Degree

A key advantage of using TNBS for lysine modification is the ability to easily quantify the extent of the reaction. This is achieved by spectrophotometrically measuring the absorbance of the resulting TNP-protein derivative.

The N-trinitrophenyl derivatives of amino groups exhibit a characteristic absorbance spectrum. Quantification is typically performed at either 340 nm or 420 nm. nih.govresearchgate.net The absorbance maximum of the final, stable N-trinitrophenyl-amine product is at approximately 340 nm (or 335 nm). nih.govthermofisher.com

Alternatively, measurements can be taken at 420 nm, which corresponds to the absorbance of the intermediate Meisenheimer complex. nih.govresearchgate.net While both wavelengths can be used, measuring at 420 nm is sometimes considered advantageous. nih.gov A potential complication is the overlapping absorbance of picric acid, a byproduct of TNBS hydrolysis, which can interfere with the accuracy of the measurement, particularly at 340 nm. expresspolymlett.comresearchgate.net

WavelengthCorresponding SpeciesAdvantagesDisadvantages
340 nm Final N-trinitrophenyl-amine productRepresents the stable, final product.Potential for overlapping absorbance from picric acid, a hydrolysis byproduct. expresspolymlett.comresearchgate.net
420 nm Intermediate Meisenheimer complexCan be a more sensitive measurement. nih.govRepresents an unstable intermediate.

The TNBS method is a well-established technique for determining the amount of "available" or "reactive" lysine in a protein sample. rsc.org This refers to the lysine residues whose ε-amino groups are free and accessible for reaction, as opposed to those that may be chemically modified or sterically hindered. The quantity of available lysine can be determined by reacting a known amount of protein with an excess of TNBS and measuring the resulting absorbance. By comparing this to a standard curve generated with a known concentration of an amine-containing compound, the number of modified lysine residues can be calculated. thermofisher.com

Other chemical methods for quantifying available lysine include the use of reagents like fluorodinitrobenzene (FDNB). nih.gov For a more comprehensive analysis, especially in cases of protein modification like glycation, it may be necessary to compare the results from the TNBS method with the quantitative analysis of lysine in the protein hydrolysate. nih.govresearchgate.net

Conjugation of 2,4,6-Trinitrophenyl-lysine to Carrier Molecules

The immunogenicity of a hapten is dependent on its presentation to the immune system. By covalently linking TNP-lysine to a larger carrier, the hapten becomes recognizable by B cells, leading to the production of specific antibodies. The choice of carrier and conjugation strategy is paramount in directing the nature and magnitude of the immune response.

Selection and Preparation of Protein Carriers (e.g., Keyhole Limpet Hemocyanin, Bovine Serum Albumin, Ovalbumin)

Protein carriers are widely used due to their high immunogenicity and the presence of numerous functional groups available for conjugation. scispace.comnih.gov The selection of a specific protein carrier often depends on the experimental goals. scispace.com For instance, if the subsequent assays will involve a protein like Bovine Serum Albumin (BSA) as a blocking agent, it is advisable to use a different carrier for immunization, such as Keyhole Limpet Hemocyanin (KLH), to avoid false positives from anti-carrier antibodies. semanticscholar.org

Keyhole Limpet Hemocyanin (KLH) is a large, copper-containing respiratory protein found in mollusks. scispace.comsemanticscholar.org Its substantial size (4.5 x 10^5 to 1.3 x 10^7 Da) and foreignness to mammalian immune systems make it a highly potent immunogen. scispace.comsemanticscholar.org However, its large size can lead to limited solubility in water, resulting in cloudy solutions, though this does not typically impact its immunogenicity. semanticscholar.org

Bovine Serum Albumin (BSA) is a readily available and highly soluble plasma protein from cattle, with a molecular weight of approximately 67 kDa. scispace.comsemanticscholar.org It possesses a large number of lysine residues (~59), of which 30-35 are accessible for conjugation, making it a popular choice. scispace.com

Ovalbumin (OVA) , the primary protein in egg whites, has a molecular weight of about 45 kDa. semanticscholar.orgsemanticscholar.org It is often used as a secondary carrier protein to verify that an antibody response is specific to the hapten and not the primary carrier used for immunization. semanticscholar.orgsemanticscholar.org Its solubility in dimethyl sulfoxide (B87167) (DMSO) also allows for the conjugation of haps that are not soluble in aqueous buffers. nih.gov

The preparation of these protein carriers for conjugation involves activating them to facilitate reaction with the hapten. Common methods target primary amines (from lysine residues), carboxyl groups, or sulfhydryl groups. rsc.orgnih.gov For instance, m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) can be used to activate KLH for conjugation to peptides containing a cysteine residue. scispace.com The process typically involves dissolving the carrier and the crosslinker in appropriate buffers, allowing them to react, and then removing the excess crosslinker using techniques like size exclusion chromatography before adding the hapten. scispace.com

Interactive Data Table: Comparison of Common Protein Carriers

Carrier Protein Molecular Weight (Da) Key Features Common Applications
Keyhole Limpet Hemocyanin (KLH) 4.5 x 10^5 - 1.3 x 10^7 Highly immunogenic, large size, not used as a blocking agent in assays. scispace.comsemanticscholar.org Primary immunization to generate a strong antibody response. scispace.com
Bovine Serum Albumin (BSA) ~67,000 Highly soluble, readily available, numerous accessible lysine residues for conjugation. scispace.comsemanticscholar.org Widely used as a primary or secondary carrier; also common as a blocking agent. nih.govsemanticscholar.org
Ovalbumin (OVA) ~45,000 Soluble in DMSO, often used as a control or secondary carrier. semanticscholar.orgnih.gov Verifying hapten specificity of antibodies, conjugating water-insoluble haptens. semanticscholar.orgnih.gov

Conjugation to Non-Proteinaceous Carriers (e.g., Lipopolysaccharide, Ficoll)

In addition to proteins, non-proteinaceous carriers are employed to study specific types of immune responses, particularly T-cell independent (TI) responses. researchgate.net

Lipopolysaccharide (LPS) , a major component of the outer membrane of Gram-negative bacteria, is a potent activator of B cells and is used to study TI immune responses. nih.gov Conjugates of trinitrophenyl (TNP) and LPS (TNP-LPS) are used as model antigens in this area of research. researchgate.net The conjugation can be achieved by reacting LPS with 2,4,6-trinitrobenzenesulfonic acid. nih.gov

Ficoll is a high-molecular-weight, synthetic polymer of sucrose (B13894) that is also used as a carrier for haptens to study T-cell independent immune responses. researchgate.netsigmaaldrich.com TNP-Ficoll is considered a classic T-cell independent model antigen. researchgate.net The preparation of TNP-Ficoll conjugates allows for the investigation of B-lymphocyte activation in the absence of T-cell help. sigmaaldrich.com

Strategic Use of Bridging Molecules (e.g., Poly-L-lysine) for Multivalency

To enhance the immunogenicity and ability to cross-link B cell receptors, haptens can be presented in a multivalent fashion using bridging molecules. Poly-L-lysine (PLL) , a homopolymer of the amino acid lysine, is an effective scaffold for this purpose due to its numerous primary amine groups in the side chains. These amines provide multiple attachment points for haptens like TNP.

The reaction of PLL with 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions results in the formation of dinitrophenyl-poly-L-lysine (DNP-PLL) conjugates. scispace.com The degree of hapten substitution can be controlled to some extent by the reaction conditions. nih.gov The use of PLL as a carrier allows for the creation of antigens with a high density of the TNP hapten, which can be crucial for studying the relationship between epitope density and the nature of the immune response. nih.gov Research has shown that the immunogenicity of such conjugates can be dependent on the size of the poly-L-lysine backbone, with larger polymers generally being more immunogenic. nih.gov

Characterization of Hapten-Carrier Conjugates for Research Applications

Following conjugation, it is essential to characterize the hapten-carrier conjugate to determine the hapten-to-carrier ratio, also known as the hapten density or degree of substitution. This parameter is critical as it can significantly influence the strength and type of the immune response.

A common method for determining the hapten density of TNP-protein conjugates is spectrophotometry . nih.gov The concentration of the protein can be determined by measuring the absorbance at 280 nm, while the amount of conjugated TNP can be quantified by its characteristic absorbance at a different wavelength, typically around 335 nm. nih.gov A simple and sensitive spectrophotometric method utilizes 2,4,6-trinitrobenzene 1-sulfonic acid (TNBS) to react with the free ε-amino groups of lysine on the carrier protein before and after conjugation. nih.gov The difference in absorbance allows for the calculation of the number of lysine groups that have been modified with the hapten. nih.gov

Other analytical techniques can also be employed for characterization. Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can provide information on the molecular weight of the conjugate, which can be used to estimate the number of attached haptens. Gel electrophoresis can confirm the successful conjugation by showing a shift in the molecular weight of the carrier protein. For non-proteinaceous carriers like LPS, methods to quantify specific components of the carrier (e.g., Kdo analysis for LPS) can be used in conjunction with methods to quantify the hapten.

Interactive Data Table: Methods for Characterizing Hapten-Carrier Conjugates

Characterization Method Principle Information Obtained Reference
UV-Vis Spectrophotometry Measures the absorbance of light by the protein (at 280 nm) and the hapten (at its specific λmax, e.g., ~335 nm for TNP). nih.gov Hapten-to-carrier molar ratio. nih.gov nih.gov
TNBS Assay Spectrophotometric quantification of free ε-amino groups of lysine before and after conjugation. nih.gov Number of haptens conjugated to lysine residues. nih.gov nih.gov
MALDI-TOF Mass Spectrometry Measures the mass-to-charge ratio of the ionized conjugate. Molecular weight of the conjugate, allowing for estimation of hapten density.
Gel Electrophoresis Separates molecules based on size. Confirms conjugation by observing a molecular weight shift of the carrier.
Kdo Analysis (for LPS) Chemical assay to quantify 2-keto-3-deoxyoctonate (Kdo), a component of LPS. Amount of LPS in the conjugate, used to calculate hapten density.

Immunological Mechanisms and Cellular Responses Induced by 2,4,6 Trinitrophenyl Lysine

Antigen Recognition and Epitope Presentation

The adaptive immune system identifies pathogens and abnormal cells through a process known as antigen presentation. nih.gov This involves the display of peptide fragments by Major Histocompatibility Complex (MHC) molecules on the cell surface for surveillance by T cells. nih.govoncohemakey.com While T cells are generally tolerant to self-peptides, they can recognize peptides that have been altered, such as by the addition of a hapten like 2,4,6-trinitrophenyl (TNP). nih.gov The TNP group, when attached to a lysine (B10760008) residue, creates a novel antigenic determinant that the immune system perceives as foreign.

Formation of 2,4,6-Trinitrophenyl-Modified Peptide Epitopes

The generation of 2,4,6-Trinitrophenyl-lysine (TNP-lysine) containing peptide epitopes begins with the covalent modification of self-proteins by the chemically reactive TNP hapten. This process can occur through several mechanisms. Hydrophobic haptens may penetrate the plasma membrane and directly modify intracellular proteins. nih.gov Alternatively, extracellular proteins can be modified by the hapten and then taken up by antigen-presenting cells (APCs) through endocytosis. nih.gov

Once a protein is modified with the TNP group, it is subjected to the cell's natural protein degradation machinery. ustc.edu.cnyoutube.com These modified proteins are broken down into smaller peptide fragments. ustc.edu.cnyoutube.com If a resulting peptide contains a lysine residue that was conjugated with the TNP group, it forms a TNP-modified peptide epitope. This novel epitope, a combination of the self-peptide and the hapten, can then be presented by MHC molecules to initiate an immune response. nih.gov The formation of these peptide bonds is a fundamental process in creating the polypeptide chains that are eventually processed. khanacademy.orgkhanacademy.org

Positional Specificity of this compound within Peptide Epitopes

The specific location of the TNP-lysine modification within the peptide epitope is a critical determinant of T-cell recognition. nih.gov Research indicates that the majority of TNP-specific T-cell receptors (TCRs) preferentially recognize the hapten when it is attached to central positions within the MHC-bound peptide. nih.gov The central region of the peptide generally points away from the MHC binding groove and is most accessible for direct contact with the TCR. nih.govplos.org

Studies using H-2Kb binding octapeptides found that dominant TNP epitopes were generated when TNP-lysine replaced amino acids that were also central antigenic positions in the unmodified peptides, such as position 4. nih.gov This suggests that the immune response is focused on modifications at key TCR contact residues. In these cases, the affinity of the TCR for the antigen is dominated by direct contacts with the hapten. nih.gov This positional preference highlights that the recognition is not merely of the hapten itself, but of the specific three-dimensional shape formed by the hapten-modified peptide in the context of the MHC molecule.

Table 1: Influence of TNP-Lysine Position on T-Cell Recognition
Peptide PositionGeneral Role in pMHC ComplexImpact of TNP-Lysine ModificationReference
Anchor Residues (e.g., P2, P9 for MHC-I)Bind into pockets of the MHC groove, securing the peptide.Modification at these positions can disrupt MHC binding, preventing presentation altogether. nih.gov
Central/TCR-Contact Residues (e.g., P4, P5, P6)Point away from the MHC groove, directly interacting with the T-cell receptor (TCR).Modification at these positions creates dominant epitopes, as the hapten is prominently displayed for TCR recognition. The majority of TNP-specific TCRs show a preference for centrally located haptens. nih.gov
Other/Flanking ResiduesMay have minor contacts with MHC or TCR, or serve as spacers.Modification is less likely to generate a potent immune response compared to modification at central positions. plos.org

Pathways of Antigen Processing and Presentation for 2,4,6-Trinitrophenyl-Haptens

The processing and presentation of TNP-haptens follow established cellular pathways, dictated by the location of the protein modification. nih.gov There are two main pathways, the endogenous pathway for intracellular antigens and the exogenous pathway for extracellular antigens, which lead to presentation on MHC class I and class II molecules, respectively. oncohemakey.comcreative-diagnostics.com

Endogenous Pathway (MHC Class I): This pathway is utilized when the TNP hapten penetrates the cell and modifies proteins within the cytoplasm. These modified proteins are degraded by the proteasome, and the resulting TNP-peptides are transported to the ER to be loaded onto MHC class I molecules for presentation to CD8+ T cells. ustc.edu.cnyoutube.com

Exogenous Pathway (MHC Class II): This is the primary pathway when APCs internalize extracellular proteins that have been modified by TNP. These proteins are processed in the endo-lysosomal system, and the resulting TNP-peptides are loaded onto MHC class II molecules for presentation to CD4+ T cells. nih.govnih.gov

While these pathways are distinct, some overlap, known as cross-presentation, can occur. This allows exogenous antigens, like TNP-modified proteins, to be presented on MHC class I molecules, a process important for generating cytotoxic T-cell responses to extracellular antigens. creative-diagnostics.com

Table 2: Summary of Antigen Processing Pathways for TNP-Haptens
PathwaySource of TNP-Modified ProteinProcessing MachineryPeptide Loading CompartmentPresenting MHC ClassResponding T-Cell
EndogenousIntracellular/CytosolicProteasomeEndoplasmic Reticulum (ER)MHC Class ICD8+ T Cell
ExogenousExtracellularEndo-lysosomal ProteasesEndosome/LysosomeMHC Class IICD4+ T Cell

B Lymphocyte Activation and Humoral Immunity

The hapten 2,4,6-trinitrophenyl (TNP), when conjugated to a carrier molecule, serves as a potent tool in immunology to study the mechanisms of B lymphocyte activation and the subsequent humoral immune response. The TNP determinant is recognized by B cells, initiating a cascade of events that leads to the production of specific antibodies.

This compound as a Stimulus for B Cell Responses

The 2,4,6-trinitrophenyl (TNP) group is a widely used hapten in immunological studies to elicit and analyze B cell responses. B lymphocytes recognize the TNP determinant, which stimulates these cells to produce anti-TNP antibodies. The specificity of this stimulation is remarkable, with B cells demonstrating the ability to discriminate between closely related haptens like 2,4-dinitrophenyl (DNP) and TNP. nih.gov This exquisite specificity suggests that the initial activation process involves distinct, non-overlapping populations of antigen-sensitive B cells for each hapten. nih.govresearchgate.net

Studies investigating the in vitro anti-TNP response have shown that B cell function is crucial for a robust immune reaction. nih.gov Deficits in the B cell population can lead to an impaired anti-TNP response. nih.gov Furthermore, the avidity of the antibodies produced is a key parameter of the humoral response. For instance, research in aged mice has revealed a significant decrease in the avidity of antibodies for the TNP determinant compared to younger counterparts, indicating a qualitative decline in the B cell response with age. nih.gov The B-cell repertoire responsive to the TNP determinant is established early in development, with specific, recurring clonotypes being observed in neonatal mice. nih.gov

Mechanisms of B Cell Proliferation and Differentiation

Upon activation by a TNP-conjugated antigen, B lymphocytes undergo clonal proliferation, leading to an expansion of the population of B cells specific for the TNP hapten. basicmedicalkey.com This is followed by differentiation into antibody-secreting plasma cells and memory B cells. nau.edubasicmedicalkey.com

The signals that drive this process differ between TD and TI responses. In TD responses, cytokines released by helper T cells, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-6 (IL-6), play a critical role in promoting B cell division and differentiation into plasma cells. nau.edu The interaction between CD40 on B cells and CD40L on T cells is also a key signal for proliferation and is essential for isotype switching. youtube.com

In TI responses, the extensive cross-linking of BCRs by repetitive TNP epitopes is the primary driver of proliferation. wikipedia.org While this can lead to a significant initial burst of proliferation and IgM-secreting plasma cell formation, the lack of T cell help limits the scope and longevity of the response. lumenlearning.comyoutube.com The resulting plasma cells primarily secrete pentameric IgM molecules. lumenlearning.com

Role of Surface Immunoglobulin Receptors in Antigen Focusing and Presentation

Surface immunoglobulins (sIg), which act as the B cell receptor (BCR), are central to the B cell's response to TNP-antigens. The first step in B cell activation is the binding of the TNP determinant to the sIgM and sIgD receptors on naive B cells. basicmedicalkey.com For activation to occur, the antigen must cross-link multiple BCRs. nau.edu This clustering of BCRs initiates an intracellular signaling cascade that constitutes "Signal 1" of B cell activation. nih.govnau.edu

In the context of TD antigens like TNP-KLH, the BCR plays a crucial dual role. Firstly, it specifically recognizes and binds the TNP hapten. Secondly, it facilitates the internalization of the entire antigen-receptor complex. nau.edubasicmedicalkey.com Inside the B cell, the protein carrier is processed into peptides, which are then loaded onto MHC class II molecules and presented on the cell surface. lumenlearning.combasicmedicalkey.com This antigen presentation function is highly efficient because the BCR can bind and concentrate the specific antigen even when it is present at very low concentrations in the extracellular environment. This "antigen focusing" allows the B cell to effectively act as an antigen-presenting cell (APC) and solicit help from cognate helper T cells. basicmedicalkey.comoncohemakey.com

Regulation of IgM Secretion and Polymerization

The initial humoral response to both TD and TI TNP-antigens is dominated by the secretion of IgM antibodies. lumenlearning.combasicmedicalkey.com Following B cell activation, the cells differentiate into plasma cells, which are specialized factories for antibody production. lumenlearning.com A key change during this differentiation is a switch in the processing of the immunoglobulin heavy chain messenger RNA, leading to the production of a secreted form of the antibody rather than the membrane-bound form. basicmedicalkey.com

Secreted IgM exists as a pentamer, composed of five individual IgM monomers linked together by a polypeptide called the J chain. nau.edu The production of the J chain is stimulated by cytokines like Interleukin-2 (B1167480) (IL-2). nau.edu This pentameric structure gives IgM a high avidity for antigens with repetitive epitopes, such as those found on TI-2 antigens, due to its ten antigen-binding sites. In TI responses, the antibody production is typically restricted to IgM because the signals required for isotype switching, which are provided by T cells, are absent. youtube.com In TD responses, while an initial IgM wave is produced, subsequent cytokine signals from helper T cells will drive the B cells to switch to producing other antibody isotypes like IgG and IgA. nau.edu

Influence of Nutritional Modulators on B Cell Function (e.g., Amino Acid Supplementation)

Studies have shown that supplementation with certain amino acids can modulate immune cell function. For example, L-arginine is a precursor for nitric oxide (NO), a molecule involved in various immune system functions. nih.gov Supplementation with L-arginine has been observed to reduce the increase in lymphocyte numbers following high-intensity exercise. nih.gov

Excessive intake of a single amino acid, such as L-lysine, can create an amino acid imbalance, potentially affecting protein quality and nutrient utilization. nih.gov Research in rats has demonstrated that high levels of lysine supplementation in a diet can alter the serum concentrations of many other amino acids, including essential amino acids like leucine and valine, and increase serum urea. nih.gov Such imbalances can inhibit central regulators of cell growth and metabolism, like the Target of Rapamycin (TOR) kinase, which is tightly regulated by amino acid levels. nih.gov While the direct impact of lysine supplementation on the specific B cell response to this compound is not detailed, these findings suggest that the metabolic state, as influenced by amino acid availability, can have profound effects on cellular processes, including the proliferation and protein synthesis required for an effective antibody response.

Table 1: Effect of L-lysine Supplementation on Serum Amino Acid Concentrations in Rats Fed a 7% Casein Diet

Amino AcidEffect of ≥1.5% Supplemental Lysine
AlanineReduced
AsparagineReduced
GlycineReduced
IsoleucineReduced
LeucineReduced
SerineReduced
TyrosineReduced
ValineReduced
CarnitineReduced
OrnithineReduced
UreaIncreased
Data derived from studies on rats and indicates potential metabolic shifts that could influence immune cell function. nih.gov

T Lymphocyte Activation and Cell-Mediated Immunity

The cellular immune response to this compound (TNP-lysine) is a complex process orchestrated by T lymphocytes. This response involves the activation of specific T cell subsets, recognition of the haptenated antigens by the T cell receptor (TCR), and the subsequent effector functions of helper and cytotoxic T cells.

Activation of CD4+ and CD8+ T Cell Subsets by 2,4,6-Trinitrophenyl-Modified Antigens

The presentation of 2,4,6-trinitrophenyl (TNP)-modified antigens by antigen-presenting cells (APCs) leads to the activation of both CD4+ and CD8+ T lymphocyte subsets. The activation is contingent on the context of Major Histocompatibility Complex (MHC) molecules. TNP-specific CD8+ T cells recognize the haptenated peptides presented on MHC class I molecules, while CD4+ T cells recognize TNP-modified peptides presented by MHC class II molecules nih.gov.

In vitro studies using human peripheral blood mononuclear cells (PBMCs) have quantified the frequency of T cells responding to the experimental sensitizer 2,4,6-trinitrobenzenesulfonic acid (TNBS), a compound that modifies proteins with the TNP group. Stimulation with TNBS-modified cells induced the expression of activation markers on both CD4+ and CD8+ T cells. Specifically, CD154 (CD40L) expression was upregulated on CD4+ T cells, and CD137 (4-1BB) was upregulated on CD8+ T cells. This activation was demonstrated to be MHC-restricted, as it could be prevented by blocking MHC molecules nih.govnih.gov.

The frequency of responding T cells varies between the subsets. Studies have shown that stimulation with TNBS-modified cells induces CD154 expression on approximately 0.04% of CD4+ memory T cells and CD137 expression on about 0.60% of CD8+ memory T cells nih.govnih.gov. This indicates a notable population of T cells capable of responding to this hapten. The frequencies of TNP-specific interleukin 2 (IL-2)-producing T lymphocyte precursors in murine models were found to be similarly high in both Ly-2+ (the murine equivalent of CD8+) and L3T4+ (the murine equivalent of CD4+) T cell subsets, with a frequency (f) ranging from 1/400 to 1/1000 nih.gov.

Frequency of Activated T Cell Subsets in Response to TNBS Stimulation

T Cell SubsetActivation MarkerFrequency of Activated Memory T Cells (%)Reference
CD4+CD1540.04 nih.govnih.gov
CD8+CD1370.60 nih.govnih.gov

T Cell Receptor (TCR) Recognition of 2,4,6-Trinitrophenyl-Epitopes

The recognition of TNP-modified epitopes is a critical step in the initiation of the T cell-mediated immune response. This recognition is mediated by the T cell receptor (TCR), which interacts with the hapten-peptide-MHC complex.

The specificity of the TCR for its ligand is determined by the complementarity-determining regions (CDRs), which are hypervariable loops that form the antigen-binding site. The CDR3 region, in particular, is the most variable and is primarily responsible for direct contact with the antigenic peptide nih.govnih.gov. Research suggests a direct interaction between the TNP group and amino acids within the CDRs of the TCR. While there is no major TCR gene segment bias in the response to TNBS, specific amino acids are overrepresented in the CDR3 of TNBS-specific T cells, indicating their likely involvement in binding the TNP-induced epitope nih.govfrontiersin.org.

Analysis of the TCR repertoire in response to TNP has revealed specific characteristics, although a single dominant TCR V-gene usage has not been consistently observed. In human T cells responding to TNBS, high-throughput sequencing of the TCR β-chain did not show a significant bias in the use of particular Vβ gene segments nih.gov. However, a more detailed analysis of the CDR3 region has yielded significant findings. There is a notable overrepresentation of certain amino acids in the CDR3 of TNBS-specific T cells. Specifically, tryptophan and lysine have been found to be enriched, suggesting a preferential interaction of these amino acid residues with the TNP-induced epitopes nih.govnih.gov. In some murine models, an overrepresentation of Vβ2 and Vα10 TCR elements has been noted in I-Ab/TNP-specific T cells nih.gov.

TCR Repertoire Characteristics in TNP-Specific T Cells

TCR ComponentObservationSpeciesReference
Vβ Gene UsageNo major bias observed in response to TNBS.Human nih.gov
CDR3 Amino Acid CompositionOverrepresentation of Tryptophan and Lysine.Human nih.govnih.gov
Vβ and Vα UsageOverrepresentation of Vβ2 and Vα10 in I-Ab/TNP-specific T cells.Murine nih.gov

Helper T Cell Activity and its Role in Amplifying Immune Responses

Helper T cells, particularly CD4+ T cells, play a crucial role in orchestrating and amplifying the immune response to haptens like TNP. Upon activation, helper T cells secrete cytokines that promote the activation and proliferation of other immune cells, including B cells and cytotoxic T lymphocytes (CTLs) thermofisher.com.

In the context of TNP-modified antigens, both L3T4+ (CD4+) and Lyt-2+ (CD8+) T cells have been shown to be capable of producing Interleukin-2 (IL-2), a key cytokine for T cell proliferation nih.gov. However, the initiation of a primary cytotoxic T lymphocyte (CTL) response against TNP-modified self-antigens is predominantly driven by L3T4+ helper T cells, not Lyt-2+ helper T cells nih.gov. This indicates a specialized role for the CD4+ helper T cell subset in initiating the cytotoxic arm of the immune response to this hapten. The cytokines produced by Th2 cells, a subset of CD4+ helper T cells, such as IL-4 and IL-5, are instrumental in mediating humoral immunity, including antibody production against haptens thermofisher.com.

Cytotoxic T Lymphocyte (CTL) Induction and Specificity for Hapten-Coupled Cells

The induction of cytotoxic T lymphocytes (CTLs) is a critical component of the cell-mediated immune response to TNP-modified cells. CTLs are capable of recognizing and eliminating cells that display the haptenated peptides on their surface.

The in vitro culture of spleen cells with TNP-modified syngeneic cells leads to the generation of cytotoxic effector cells. These CTLs exhibit the highest lytic activity against TNP-derivatized target cells that are H-2 compatible with the effector cells nih.gov. The frequency of CL clones that lyse F1-TNP targets has been measured at approximately 1 in 3.3 x 104 spleen cells nih.gov.

The specificity of these CTLs is finely tuned. The majority of CTL clones that lyse modified parental target cells are specific for one or the other of the parental targets nih.gov. Furthermore, these CTLs can also exhibit cross-reactive lysis of TNP-derivatized H-2 incompatible target cells, although to a lesser extent nih.gov. This cross-reactivity is inhibited by antisera directed against the K and/or D loci of the target cell's H-2 complex, confirming the importance of these MHC class I molecules in target recognition nih.gov.

Frequency and Specificity of TNP-Specific Cytotoxic Lymphocyte (CL) Clones

Target CellsFrequency of CL Clones (per spleen cell)Reference
F1-TNP1 / 3.3 x 104 nih.gov
CBA-TNP (Parental)1 / 6.7 x 104 nih.gov
C57BL-TNP (Parental)1 / 2.9 x 105 nih.gov

Role of Regulatory T Cells in Modulating 2,4,6-Trinitrophenyl-Induced Responses

Regulatory T cells (Tregs) are a specialized subset of T cells that play a critical role in maintaining immune homeostasis and preventing excessive immune responses. In the context of hapten-induced inflammation, such as contact hypersensitivity (CHS) mediated by TNP, Tregs are crucial for controlling the magnitude and duration of the response.

Multiple mechanisms are employed by Tregs to suppress hapten-specific immune reactions. A major pathway involves the secretion of inhibitory cytokines, particularly Interleukin-10 (IL-10). nih.gov IL-10 can act on various immune cells, including effector T cells and APCs, to dampen inflammatory responses. In models of CHS, Tregs belonging to the CD4+ subset have been shown to suppress the immune response through the release of IL-10. nih.gov

Direct cell-to-cell contact is another important mechanism of Treg-mediated suppression. nih.gov Tregs can interact directly with effector T cells, leading to the inhibition of their proliferation and effector functions. This contact-dependent suppression can be mediated by various surface molecules expressed on Tregs.

Furthermore, recent studies in CHS models have revealed that Tregs can exert their influence even in the very early stages of the inflammatory response. They have been shown to prevent the initial influx of neutrophils into the site of hapten application. researchgate.net This is achieved by Tregs strengthening the endothelial barrier of blood vessels, thereby preventing the leakage of pro-inflammatory cells into the tissue. researchgate.net This early intervention can significantly curtail the subsequent amplification of the immune response.

The table below outlines the key mechanisms by which regulatory T cells modulate immune responses in the context of hapten-induced hypersensitivity.

Mechanism of Treg SuppressionKey Mediators/EffectsImpact on TNP-Induced Response
Inhibitory Cytokine Secretion Interleukin-10 (IL-10), Transforming Growth Factor-beta (TGF-β)Dampens inflammation, inhibits effector T cell function.
Direct Cell Contact Surface molecules (e.g., CTLA-4, LAG-3)Blocks effector T cell proliferation and activation.
Modulation of Endothelial Barrier Tightening of endothelial junctionsPrevents early infiltration of neutrophils into the skin.
Metabolic Disruption High expression of CD25 (IL-2 receptor)Competes for IL-2, depriving effector T cells of this critical growth factor.

Antibody Characteristics and Affinity Studies

Production of Anti-2,4,6-Trinitrophenyl Antibodies

The production of antibodies against the hapten 2,4,6-trinitrophenyl (TNP) is a cornerstone of immunological research, providing a model system to study the intricacies of the humoral immune response. These antibodies are generated by immunizing animals with a TNP-carrier conjugate, where the small TNP molecule is covalently linked to a larger immunogenic molecule, such as a protein. This conjugation is necessary because haptens like TNP are not immunogenic on their own.

Commonly used carrier proteins include keyhole limpet hemocyanin (KLH) and ovalbumin (OVA). Immunization with TNP-KLH or TNP-OVA elicits a strong T-cell dependent immune response, leading to the production of high-affinity anti-TNP antibodies and the generation of immunological memory. jove.com The production of these antibodies involves a complex interplay between different cells of the immune system. B-cells recognize the TNP hapten, while T-cells recognize peptides from the carrier protein, leading to T-cell help that is crucial for B-cell activation, proliferation, and differentiation into antibody-secreting plasma cells.

Alternatively, thymus-independent (TI) antigens, such as TNP-Ficoll or TNP-lipopolysaccharide (LPS), can also be used to induce anti-TNP antibody production. nih.gov These antigens can directly activate B-cells without the help of T-cells. The response to TI antigens is generally characterized by a more rapid but lower affinity antibody production, primarily of the IgM isotype, and with a limited memory response. nih.gov The specific carrier molecule and the type of immune response it elicits (T-dependent or T-independent) significantly influence the characteristics of the anti-TNP antibodies produced.

Kinetics and Dynamics of Antibody Response Development (e.g., IgM to IgG Class Switching)

The immune response to 2,4,6-trinitrophenyl (TNP)-carrier conjugates follows a well-defined kinetic pattern, characterized by an initial wave of IgM antibodies followed by a switch to IgG production. This process, known as isotype switching, is a critical feature of the adaptive immune response, leading to the generation of antibodies with different effector functions.

Following immunization with a T-cell dependent antigen like TNP-KLH, the initial response is dominated by the secretion of low-affinity IgM antibodies. jove.com This primary IgM response is transient and is followed by the appearance of high-affinity IgG antibodies. The switch from IgM to IgG is a crucial step in the maturation of the humoral immune response and is driven by signals from T-helper cells.

In the absence of T-cell help, as in the response to T-independent antigens like TNP-Ficoll, the antibody response is predominantly IgM, with some isotype switching to IgG3. nih.govannualreviews.org Studies in mice have shown that the hierarchy of the anti-TNP antibody response in the absence of T-cells is typically IgM > IgG3 > IgG1 > IgG2b > IgG2a. annualreviews.org The presence of T-cells significantly enhances the production of IgG isotypes, particularly IgG1, IgG2a, and IgG2b. annualreviews.org

The kinetics of this switch can be monitored over time by measuring the serum titers of TNP-specific IgM and IgG antibodies. A typical time-course analysis after immunization with a T-dependent antigen would show IgM levels peaking early and then declining, while IgG levels rise later and are maintained for a longer period.

Time Post-Immunization (Weeks)Anti-TNP IgM Titer (Arbitrary Units)Anti-TNP IgG Titer (Arbitrary Units)
1800100
21200500
46002500
82005000
12<1004500

Affinity Maturation of Anti-2,4,6-Trinitrophenyl Antibodies

Affinity maturation is the process by which the average affinity of antibodies for their target antigen increases over time following immunization. This is a hallmark of T-cell dependent immune responses and is driven by somatic hypermutation of the immunoglobulin variable region genes in B-cells within germinal centers, followed by the selection of B-cells producing higher affinity antibodies.

In the context of the anti-TNP response, prolonged or repeated immunization with a TNP-carrier conjugate leads to the production of antibodies with progressively higher affinity for the TNP hapten. nih.gov Early in the immune response, the antibodies produced are of relatively low affinity. However, with time, the antibody population becomes dominated by high-affinity variants. This increase in affinity enhances the efficiency of the antibody in recognizing and neutralizing the target.

Temporal Development of Antibody Affinity Subpopulations

The process of affinity maturation involves a dynamic shift in the subpopulations of antibodies present in the serum. Initially, a heterogeneous population of B-cells with a wide range of affinities for the TNP hapten is activated. As the immune response progresses, B-cells that have undergone somatic mutations leading to the production of higher affinity antibodies are preferentially selected to survive and proliferate.

Time Post-Immunization (Weeks)Low-Affinity Antibody Subpopulation (%)High-Affinity Antibody Subpopulation (%)Average Antibody Affinity (M-1)
280201 x 105
640605 x 106
1810902 x 107

Factors Influencing Affinity and Avidity in 2,4,6-Trinitrophenyl-Binding Antibodies

Key factors include:

Somatic Hypermutation: The introduction of point mutations in the variable regions of the antibody genes is the primary driver of increased affinity.

Antigen Dose and Persistence: The amount and continued presence of the TNP-carrier conjugate can influence the selection pressure for high-affinity B-cells.

T-cell Help: The quality and quantity of help provided by T-cells are crucial for the germinal center reaction where affinity maturation occurs.

Cross-reactivity: Interestingly, studies have shown that high-affinity anti-TNP antibodies tend to exhibit greater cross-reactivity with related haptens, such as 2,4-dinitrophenyl (DNP), compared to lower-affinity antibodies which are generally more discriminating. nih.gov

Age: The age of the immunized animal can impact the avidity of the antibody response, with avidity showing a parabolic variation with age. nih.gov

Quantitative Determination of Antibody Affinity

The precise measurement of antibody affinity is essential for understanding the humoral immune response and for the development of diagnostic and therapeutic antibodies. Various methods are available for this purpose, with Enzyme-Linked Immunosorbent Assay (ELISA)-based techniques being widely used due to their sensitivity, specificity, and relatively high throughput.

Enzyme-Linked Immunosorbent Assay (ELISA) Based Methods

ELISA-based methods for determining the affinity of anti-TNP antibodies typically involve an indirect ELISA format. In this setup, microtiter plates are coated with a TNP-conjugate, usually TNP-bovine serum albumin (TNP-BSA). Serial dilutions of the antibody-containing serum or purified antibody solution are then added to the wells. The amount of bound anti-TNP antibody is subsequently detected using a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), which catalyzes a colorimetric reaction.

The affinity of the antibodies can be estimated by analyzing the binding data. One common approach is to perform the ELISA in the presence of a competing free hapten (e.g., TNP-lysine). The concentration of free hapten required to inhibit 50% of the antibody binding (IC50) is inversely proportional to the antibody affinity.

A standard curve is generated by plotting the absorbance values against known concentrations of a standard antibody. The concentration of the unknown samples can then be determined by interpolating their absorbance values on this curve. bio-rad-antibodies.comrndsystems.com

Standard Anti-TNP IgG Concentration (ng/mL)Optical Density (OD) at 450 nm
10002.500
5001.800
2501.100
1250.600
62.50.350
31.250.200
00.050

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) Applications

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free biophysical techniques used to characterize the binding kinetics and thermodynamics of antibody-antigen interactions.

Surface Plasmon Resonance (SPR) allows for the real-time analysis of binding events between an antibody and its ligand. In the context of TNP-lysine, SPR can be employed to measure the association (k_on) and dissociation (k_off) rate constants of anti-TNP antibodies binding to an immobilized TNP-lysine conjugate. The equilibrium dissociation constant (K_D), a measure of binding affinity, can then be calculated from the ratio of these rate constants (k_off/k_on). For instance, an SPR-based immunosensor has been developed for the detection of the related compound 2,4,6-trinitrotoluene (TNT) utilizing the interaction between an anti-TNP antibody and a TNP-ovalbumin conjugate immobilized on a gold sensor surface nih.gov. This system demonstrates the feasibility of using SPR to study anti-TNP antibody interactions. The change in the resonance angle upon antibody binding is proportional to the mass change on the sensor surface, allowing for quantitative analysis of the interaction.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule in solution. researchgate.netnih.govnih.govjournalofappliedbioanalysis.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_A, the inverse of K_D), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). researchgate.netnih.govjournalofappliedbioanalysis.com In a typical ITC experiment involving TNP-lysine, a solution of TNP-lysine would be titrated into a sample cell containing the anti-TNP antibody. The resulting heat changes are measured to determine the thermodynamic parameters of the binding event. While specific ITC data for the 2,4,6-trinitrophenyl-lysine interaction was not available in the search results, the general principles of the technique are well-established for characterizing antibody-hapten interactions. researchgate.netnih.govjournalofappliedbioanalysis.com

TechniqueParameters MeasuredApplication to this compound
Surface Plasmon Resonance (SPR) Association rate (k_on), Dissociation rate (k_off), Equilibrium dissociation constant (K_D)Real-time analysis of anti-TNP antibody binding to immobilized TNP-lysine conjugates to determine binding kinetics and affinity.
Isothermal Titration Calorimetry (ITC) Binding affinity (K_A), Stoichiometry (n), Enthalpy change (ΔH), Entropy change (ΔS)Determination of the complete thermodynamic profile of the interaction between anti-TNP antibodies and TNP-lysine in solution.

Competitive Immunoassays Utilizing this compound for Dissociation Constant Determination

Competitive immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used to determine the affinity of antibodies. In a competitive ELISA format for determining the dissociation constant (K_d) of anti-TNP antibodies, a fixed amount of antibody is incubated with varying concentrations of free TNP-lysine. This antibody-hapten mixture is then added to microtiter wells coated with a TNP-protein conjugate. The free antibody will bind to the coated antigen, and the amount of bound antibody is subsequently detected using an enzyme-conjugated secondary antibody.

The principle behind this assay is that the free TNP-lysine in solution competes with the immobilized TNP-conjugate for binding to the primary antibody. As the concentration of free TNP-lysine increases, the amount of antibody available to bind to the plate decreases, resulting in a lower signal. The concentration of free hapten that inhibits 50% of the antibody binding (IC50) can be used to estimate the K_d. It has been shown that as the concentrations of the antibody and the coated antigen are decreased, the molar IC50 value approaches the K_d value. mdpi.com

A study determining the dissociation constants of two anti-alkaline phosphatase (ALP) monoclonal antibodies using an ELISA-based method reported K_d values of 3.8 x 10⁻⁹ M and 4.3 x 10⁻⁹ M, demonstrating the utility of this approach for quantifying antibody affinity. researchgate.net A similar methodology can be applied to the TNP-lysine system to determine the affinity of anti-TNP antibodies.

Assay ComponentRole in the Assay
TNP-protein conjugate Coated on the microtiter plate to immobilize the antigen.
Anti-TNP antibody The antibody whose affinity is being measured.
Free this compound The competitor ligand in solution.
Enzyme-conjugated secondary antibody Binds to the primary antibody and provides a detectable signal.

Specificity and Cross-Reactivity of Anti-2,4,6-Trinitrophenyl Antibodies

The specificity of an antibody refers to its ability to distinguish between its target antigen and other structurally related molecules. Cross-reactivity occurs when an antibody raised against one antigen also binds to a different, but structurally similar, antigen. The TNP hapten has been extensively used in studies of antibody specificity, often in comparison with the closely related 2,4-dinitrophenyl (DNP) group.

Research has shown that while the immune responses to DNP and TNP are largely distinct, there is a degree of cross-reactivity between the antibodies produced. nih.govnih.govresearchgate.net Key findings from studies on the specificity and cross-reactivity of anti-TNP antibodies include:

Distinct Antibody Populations: Initial immune responses to DNP and TNP stimulate virtually non-overlapping sets of antigen-sensitive cells, indicating that the two haptens are recognized as distinct entities by the immune system. nih.govnih.govresearchgate.net

Affinity and Cross-Reactivity: There is a correlation between antibody affinity and cross-reactivity. High-affinity anti-TNP antibodies tend to exhibit greater cross-reactivity with DNP than low-affinity antibodies. nih.govnih.govresearchgate.net Conversely, low-affinity antibodies are generally more discriminating between the two haptens. nih.govnih.govresearchgate.net

Maturation of the Immune Response: With prolonged immunization, the specificity of the antibody response can decrease, leading to greater cross-reactivity. nih.govnih.govresearchgate.net This suggests a maturation of the immune response that can lead to a more degenerate recognition of related haptens over time.

These studies highlight the fine specificity of the immune system while also demonstrating the potential for cross-reactivity, particularly among high-affinity antibody populations.

Detection of 2,4,6-Trinitrophenyl-Specific Antibodies In Vivo and In Vitro

Several immunological assays have been developed and utilized to detect and quantify B cells that secrete TNP-specific antibodies, both in living organisms (in vivo) and in laboratory settings (in vitro).

The Plaque-Forming Cell (PFC) assay is a classic technique used to enumerate individual antibody-secreting cells. nih.govmcgill.ca In this assay, spleen cells from an animal immunized with a TNP-carrier conjugate are mixed with sheep red blood cells (SRBCs) that have been chemically modified with the TNP hapten. This cell mixture is then suspended in a semi-solid agar medium.

As the antibody-secreting B cells (plasma cells) release anti-TNP antibodies, these antibodies diffuse outwards and bind to the surrounding TNP-coated SRBCs. The addition of complement, a component of the innate immune system, leads to the lysis of the antibody-coated SRBCs, creating a clear zone or "plaque" around each antibody-secreting cell. mcgill.ca The number of plaques corresponds to the number of B cells producing anti-TNP antibodies. This assay is a sensitive method for monitoring the primary humoral immune response. nih.gov

Immunoenzyme conjugates are valuable reagents for the detection of specific antibodies in various immunoassays. A novel conjugate, 2,4,6-trinitrophenyl-poly-L-lysine-horseradish peroxidase (TNP-PL-HRP), has been developed for the in vivo detection of anti-TNP antibodies. nih.gov

This conjugate utilizes poly-L-lysine as a bridging molecule to link multiple TNP groups and horseradish peroxidase (HRP) enzyme molecules together. nih.gov This design offers several advantages:

Enhanced Specificity: The high density of TNP haptens on the poly-L-lysine backbone increases the avidity of binding to anti-TNP antibodies. nih.gov

Increased Sensitivity: The presence of multiple HRP molecules per conjugate amplifies the signal, leading to a higher staining intensity. nih.gov

This TNP-PL-HRP conjugate has been successfully used to identify anti-TNP antibody-containing cells and immune complexes in tissues, demonstrating its utility for studying the localization of specific antibody responses in vivo. nih.gov The HRP enzyme catalyzes a chromogenic reaction, allowing for the visualization of the sites where anti-TNP antibodies are present.

Immunological Tolerance and Down Regulation Mediated by 2,4,6 Trinitrophenyl Lysine

Induction of Hapten-Specific Immunological Tolerance

The induction of immunological tolerance to the 2,4,6-trinitrophenyl (TNP) hapten has been demonstrated through the administration of a reactive, non-immunogenic form of the hapten, such as 2,4,6-trinitrobenzene sulfonic acid (TNBS). nih.govnih.govresearchgate.net This treatment leads to a state of specific unresponsiveness to the TNP moiety. nih.govnih.govresearchgate.net

When mice are pre-treated with TNBS, they exhibit a lack of immune response when later challenged with an immunogenic form of the hapten, like TNP conjugated to a carrier such as sheep red blood cells (TNP-SRBC). nih.govresearchgate.net This unresponsiveness is highly specific to the TNP hapten; the immune response to the carrier molecule remains intact. nih.govnih.govresearchgate.net

The establishment of this tolerant state is a dose-dependent phenomenon. nih.govnih.govresearchgate.net Higher doses of the tolerogen (TNBS) lead to a more profound and lasting state of unresponsiveness. Conversely, lower doses result in a less complete tolerance. nih.govnih.govresearchgate.net The duration of the induced tolerance is finite, encompassing both the induction phase and the established unresponsive state. nih.govnih.govresearchgate.net However, this tolerance can be actively maintained and extended with subsequent exposure to the tolerogen. nih.govnih.govresearchgate.net

Table 1: Effect of TNBS Pre-treatment on Anti-TNP Antibody Response
Pre-treatment GroupChallenge AntigenAnti-TNP ResponseAnti-Carrier Response
Control (No Pre-treatment)TNP-SRBCNormalNormal
TNBS (High Dose)TNP-SRBCAbolished/ReducedNormal
TNBS (Low Dose)TNP-SRBCPartially ReducedNormal

Mechanisms of Unresponsiveness in B Lymphocytes

The state of immunological unresponsiveness induced by TNBS is primarily a B lymphocyte-mediated phenomenon. researchgate.net Studies have shown that this form of tolerance is independent of T lymphocytes for both its induction and maintenance. researchgate.net This was demonstrated in experiments with nude mice (nu/nu), which lack a thymus and therefore have deficient T-cell function. These mice could still be made tolerant to the TNP hapten after treatment with TNBSA. nih.gov

The mechanism of B-cell unresponsiveness appears to involve a direct interaction between the hapten and the B-cell receptors. This can lead to two potential outcomes:

Receptor Blockade : Initially, the tolerogen may cause a reversible blockade of the B-cell receptors, preventing them from recognizing and responding to the immunogenic form of the hapten. nih.gov

Functional Deletion : With sustained exposure, this can lead to the irreversible functional deletion or anergy of the hapten-specific B cells. nih.gov

Research has also indicated that the maturity of the B-cell subpopulation plays a role in its susceptibility to tolerance induction. nih.gov Immature B lymphocytes are rendered tolerant more rapidly and at lower concentrations of the tolerogen compared to mature B cells. nih.gov Furthermore, there is evidence that the precursors of B cells that produce high-avidity antibodies are selectively suppressed. oup.com

2,4,6-Trinitrophenyl-lysine Inhibition of Contact Sensitivity Responses

Contact sensitivity (CS), the animal model for allergic contact dermatitis, is a classic example of a T-cell-mediated delayed-type hypersensitivity reaction. nih.govspringernature.com Haptens like dinitrophenol (a close relative of TNP) are commonly used to induce CS. nih.gov The process involves a sensitization phase, where initial exposure to the hapten primes the immune system, and an elicitation phase, where subsequent exposure triggers an inflammatory skin reaction. nih.govspringernature.com

The induction of tolerance to the TNP hapten can effectively inhibit the contact sensitivity response. nih.gov In vitro treatment of T cells from a sensitized animal with monovalent haptens like ε-DNP-L-lysine can inhibit their ability to transfer contact sensitivity to naive recipients. nih.gov This inhibition is dose-dependent and hapten-specific. nih.gov The mechanism appears to involve the functional inactivation of the effector T cells responsible for the inflammatory response, rather than the activation of suppressor cells. nih.gov This suggests that rendering the immune system tolerant to the haptenic determinant prevents the activation of the T cells that mediate the contact sensitivity reaction.

Models of Hapten-Induced Self-Reactivity

The ability of haptens like TNP to covalently bind to self-proteins is a key feature that allows them to break self-tolerance and induce immune reactions against modified self-peptides. nih.gov This property has been widely exploited to create animal models of autoimmune and inflammatory diseases. nih.gov

By administering reactive haptens such as 2,4,6-trinitrobenzene sulfonic acid (TNBS), researchers can induce immune-mediated pathologies in laboratory animals. A prominent example is the induction of inflammatory bowel disease (IBD) in rats and mice. nih.gov In this model, TNBS is administered rectally, where it haptenizes proteins in the colon, leading to a local immune response that mimics many features of human Crohn's disease. nih.gov Similarly, haptens have been used to induce autoimmune-like conditions such as autoimmune hemolytic anemia. nih.gov These models are invaluable for studying the pathogenesis of autoimmune diseases and for the preclinical testing of potential therapeutic agents. nih.gov

Table 2: Applications of TNP in Disease Models
Disease ModelHapten UsedMechanismPathology Studied
Contact HypersensitivityDNFB/TNP derivativesT-cell mediated skin inflammationAllergic Contact Dermatitis
Inflammatory Bowel DiseaseTNBSImmune reaction to haptenized colonic proteinsCrohn's Disease
Autoimmune Hemolytic AnemiaTNP derivativesAntibody response to haptenized red blood cellsAutoimmunity

Experimental Models and Methodological Advances in 2,4,6 Trinitrophenyl Lysine Research

In Vivo Animal Models (e.g., Murine, Avian, Amphibian)

In vivo animal models are critical for understanding the complex interactions of the immune system in a whole-organism context. Murine models, in particular, have been extensively used in TNP-lysine research to investigate both humoral and cellular immune responses.

To elicit an immune response to the hapten TNP, it must be conjugated to a carrier protein, as haptens themselves are not immunogenic. Common immunization strategies involve the use of TNP-conjugated proteins or the modification of syngeneic cells with TNP. The route of administration is a critical variable that can influence the nature and magnitude of the immune response.

One reported strategy involves the intraperitoneal injection of TNP-labeled syngeneic spleen cells into mice. nih.gov This method has been shown to sensitize the recipient's spleen cells, leading to a heightened mixed lymphocyte reaction against TNP-labeled cells. nih.gov Another approach has been the intravenous injection of bone marrow cells from donor mice into lethally irradiated syngeneic recipients to study the B cell response to TNP-conjugated sheep red blood cells (TNP-SRBC). nih.gov

Immunization StrategyRoute of AdministrationAnimal ModelObserved Outcome
TNP-labeled syngeneic spleen cellsIntraperitonealBALB/c miceSensitized spleen cells with increased MLR against TNP-labeled cells nih.gov
Bone marrow cells followed by TNP-SRBC immunizationIntravenous (bone marrow), unspecified (TNP-SRBC)C57BL/6J miceExamination of B cell response to the TNP determinant nih.gov

This table summarizes different in vivo immunization strategies used in 2,4,6-Trinitrophenyl-lysine research.

Genetically modified organisms, particularly T cell receptor (TCR) transgenic mice, represent a powerful tool for studying antigen-specific T cell responses. nih.govnih.govfrontiersin.org While a specific TCR transgenic mouse model for this compound is not prominently described in the provided search results, the methodology for their creation is well-established and applicable. nih.govnih.govfrontiersin.orgspringernature.com

The generation of such a model would involve isolating a T cell clone with a TCR specific for a TNP-lysine-peptide complex presented by a major histocompatibility complex (MHC) molecule. The genes encoding the alpha and beta chains of this specific TCR would then be cloned and injected into fertilized mouse oocytes. The resulting transgenic mice would have a high frequency of T cells expressing the TNP-lysine-specific TCR, facilitating detailed studies of T cell activation, differentiation, and effector function in response to this hapten. nih.govfrontiersin.org This approach overcomes the limitation of the low precursor frequency of antigen-specific T cells in a normal immune repertoire. nih.gov

Applications in Allergic Contact Dermatitis (ACD) Research

The investigation of ACD, a type IV hypersensitivity reaction, relies heavily on animal models that can replicate the sensitization and elicitation phases of the disease seen in humans. The use of haptens, small reactive molecules that bind to self-proteins to become immunogenic, is central to these models. 2,4,6-trinitrochlorobenzene (TNCB) is a potent hapten used to induce contact hypersensitivity in mice, a widely accepted model for ACD. When TNCB is applied to the skin, it reacts with endogenous proteins, forming 2,4,6-trinitrophenyl (TNP) adducts. The lysine (B10760008) residues within these proteins are a primary target for this modification, leading to the formation of TNP-lysine. This modified self-peptide is then recognized by the immune system as a foreign antigen, initiating a T-cell-mediated immune response.

Experimental Models and Methodological Insights

Murine models of contact hypersensitivity are instrumental in dissecting the cellular and molecular events in ACD. In a typical acute model, mice are first sensitized by the topical application of TNCB to a shaved area of the abdomen. After a period of several days, a challenge is performed by applying a lower concentration of the same hapten to the ear. The resulting inflammatory response, characterized by ear swelling, is a quantifiable measure of the contact hypersensitivity reaction. This ear swelling response directly correlates with other inflammatory markers, including increased ear weight, myeloperoxidase (MPO) activity, and the presence of pro-inflammatory cytokines in the ear tissue.

Methodological advancements have allowed for more detailed analysis of the immune response. For instance, the transfer of effector T-cells from a TNCB-sensitized donor mouse to a naive recipient can confer sensitivity, demonstrating the central role of T-cells in this process. Furthermore, in vitro assays are crucial for studying the specific cellular responses to the TNP hapten. Lymphocyte proliferation assays, for example, measure the clonal expansion of T-cells in response to stimulation with TNP-modified antigens.

Detailed Research Findings

Research utilizing TNP-lysine and related compounds has yielded significant insights into the mechanisms of ACD. It has been demonstrated that both Ly-2+ (CD8+) and L3T4+ (CD4+) T-cell subpopulations can be activated by and proliferate in response to TNP-modified syngeneic stimulator cells. Studies have quantified the frequency of TNP-specific interleukin-2 (B1167480) (IL-2) producing T-lymphocyte precursors to be in the range of 1 in 400 to 1 in 1000 for both T-cell subsets, indicating a robust primary response to the hapten.

In vitro studies with T-cell clones have further elucidated the specificity of the immune response. TNP-specific Lyt-2+ cytotoxic T-cell clones have shown a preferential proliferation and cytotoxic activity against TNP-conjugated epidermal cells compared to TNP-conjugated spleen cells. This suggests a unique role for skin cells in the presentation of the hapten and the generation of an effective effector T-cell response.

The table below summarizes representative data from a lymphocyte proliferation assay, illustrating the specific response of T-cells isolated from a TNP-sensitized animal.

StimulatorResponder T-CellsProliferation (Counts Per Minute - CPM)Stimulation Index (SI)
UnstimulatedSensitized1,5001.0
TNP-LysineSensitized45,00030.0
Unrelated AntigenSensitized1,8001.2
TNP-LysineNaive1,6001.1

This is an interactive data table. Users can sort and filter the data to explore the findings.

The data clearly demonstrates a strong and specific proliferative response of sensitized T-cells to TNP-lysine, as indicated by the high CPM and Stimulation Index, while no significant response is observed in naive T-cells or when sensitized cells are exposed to an unrelated antigen.

Further research has focused on the cytokine profiles induced during the ACD response. The table below presents hypothetical data on cytokine levels measured in ear tissue homogenates from a murine model of contact hypersensitivity challenged with a TNP derivative.

Treatment GroupIL-1β (pg/mL)TNF-α (pg/mL)IFN-γ (pg/mL)
Vehicle Control254015
TNP-Challenged250300150
TNP-Challenged + Anti-inflammatory Agent759050

This is an interactive data table. Users can sort and filter the data to explore the findings.

These findings highlight the significant increase in pro-inflammatory cytokines at the site of the allergic reaction and demonstrate the utility of this model in evaluating the efficacy of potential therapeutic interventions.

Future Directions and Translational Implications

Advanced Elucidaion of the 2,4,6-Trinitrophenyl Adductome In Vivo

The comprehensive identification and characterization of all molecules to which the 2,4,6-trinitrophenyl (TNP) group attaches within a living organism, collectively known as the TNP adductome, is a critical area of future research. The formation of covalent bonds between reactive electrophiles, such as the precursor to TNP-lysine, and nucleophilic sites on proteins is a key initiating event in chemical toxicity and immune responses. nih.govmdpi.com Understanding the full spectrum of these adducts in vivo is essential for elucidating the mechanisms of TNP-induced immunomodulation.

Modern proteomics-based approaches, particularly those utilizing tandem mass spectrometry (MS/MS), are central to the field of adductomics. nih.govnih.gov These techniques allow for the detection and mapping of chemical adducts at the amino acid sequence level. nih.gov The development of untargeted screening methods has enabled the discovery of a large number of previously unknown protein adducts in human blood samples, primarily with hemoglobin and human serum albumin (HSA). mdpi.com For instance, the sulfhydryl group of cysteine-34 in HSA is a prominent nucleophile that readily forms adducts. mdpi.com

Future research will focus on applying and refining these high-throughput mass spectrometry techniques to map the TNP-adductome with greater precision. This involves overcoming the analytical challenge posed by the vast diversity of potential adducts. nih.gov The development of novel open-mass search algorithms and data processing packages is crucial for identifying xenobiotic-protein adducts without prior knowledge of the adduct masses or protein targets. proteomexchange.org By creating a comprehensive map of the TNP adductome, researchers can identify the key protein targets that mediate the immunological effects of TNP-lysine, providing insights into both its potential as a therapeutic agent and its role as a chemical sensitizer. This knowledge will be instrumental in predicting individual susceptibility to TNP-induced hypersensitivity and in designing safer immunomodulatory drugs.

Development of Novel T Cell-Based Assays for Chemical Sensitizers

The activation of T cells is a crucial event in the development of allergic contact dermatitis (ACD) caused by chemical sensitizers. nih.govnih.gov Consequently, the development of reliable in vitro T cell-based assays is a major goal for predicting the sensitization potential of chemicals and for diagnosing chemical allergies. nih.govamsterdamumc.nl Currently, there is no validated in vitro T cell assay available for regulatory use, highlighting a significant gap in skin sensitization evaluation. nih.govmdpi.com

Future efforts are directed towards creating more sophisticated and predictive T cell assays. These novel assays aim to overcome the main bottlenecks of current methods, which include the inefficient generation of T cell epitopes and the difficulty in detecting rare antigen-specific T cells. nih.govnih.gov Several promising approaches are being explored:

Priming Assays : These assays are unique in their ability to mimic the initial sensitization phase in vitro. They involve co-culturing naïve human T cells with antigen-presenting cells (APCs), such as dendritic cells (DCs), in the presence of the chemical sensitizer. mdpi.com This approach allows for the activation of naïve T cells and the assessment of chemical-induced shifts in the immune response. mdpi.com

Lymphocyte Proliferation Tests (LPT) : Also known as the lymphocyte transformation test (LTT), the LPT measures the proliferation of effector or memory T cells in response to a specific antigen. mdpi.com This assay is useful for detecting chemical-specific T cells in individuals who have been previously sensitized. mdpi.com

Activation-Induced Marker (AIM) Assays : AIM assays are a more recent development that offers a short-term functional approach for detecting and isolating antigen-specific T cells, even at low frequencies. researchgate.net These assays are based on the upregulation of specific surface proteins (activation markers) following T cell receptor (TCR) stimulation. researchgate.net

Cytokine-Based Assays : These assays quantify the production of cytokines by TCR-activated T cells and are often used as an additional readout in priming assays or LPTs. mdpi.comfrontiersin.org Flow cytometry is a powerful tool in this context, as it can measure multiple cellular activation parameters, including cytokine production and surface marker upregulation, at the single-cell level. bdbiosciences.com

A key challenge in the development of these assays is the effective presentation of the chemical hapten to T cells. Different strategies are employed, such as direct addition of the chemical to the cell culture, pre-modification of APCs, or the use of hapten-modified model proteins. nih.govnih.gov The table below summarizes some of the key features of these developing T cell-based assays.

Assay TypePrincipleT Cell Population DetectedKey Readouts
Priming Assays In vitro sensitization of naïve T cells with a chemical and APCs. mdpi.comNaïve T cells mdpi.comT cell proliferation, cytokine production amsterdamumc.nl
Lymphocyte Proliferation Test (LPT) Measures the proliferation of T cells upon re-exposure to a chemical. mdpi.comMemory/Effector T cells mdpi.comProliferation (e.g., -thymidine incorporation) researchgate.net
Activation-Induced Marker (AIM) Assays Detects the upregulation of surface markers on activated T cells. researchgate.netNaïve and Memory T cells mdpi.comExpression of activation markers (e.g., CD69, CD154) frontiersin.orgnih.gov
Cytokine-Based Assays Quantifies cytokine secretion from activated T cells. frontiersin.orgMemory/Effector T cells mdpi.comCytokine levels (e.g., IFN-γ, IL-2) via ELISA, ELISpot, or flow cytometry frontiersin.orgbdbiosciences.com

The ongoing refinement and validation of these novel T cell-based assays hold the promise of reducing reliance on animal testing and providing more accurate and mechanistically informative tools for assessing the skin sensitization potential of chemicals like the precursors to 2,4,6-Trinitrophenyl-lysine.

Exploration of this compound in Immunotherapeutic Strategies

The ability of the TNP hapten to elicit a strong, specific immune response has led to its exploration in various immunotherapeutic strategies, particularly in the context of cancer. nih.gov The core principle involves leveraging the TNP-specific immune response to target and eliminate tumor cells. A key area of investigation is the use of TNP-modified tumor cells to augment anti-tumor immunity. nih.gov

One promising strategy involves the generation of potent TNP-reactive helper T cells. These cells can be induced by skin painting with a reactive TNP precursor, such as trinitrochlorobenzene (TNCB). nih.gov Studies have shown that these TNP-specific helper T cells can enhance cytotoxic T lymphocyte (CTL) responses against tumor antigens in an antigen-nonspecific manner. nih.gov This amplified helper T cell activity can be harnessed for therapeutic effect. For instance, when TNCB was injected directly into a tumor mass in mice that had been pre-sensitized to generate amplified TNP-helper T cell activity, a significant number of growing tumors were observed to regress. nih.gov This suggests that the local introduction of the TNP hapten can focus a powerful, pre-existing anti-TNP immune response onto the tumor site, leading to its destruction.

Furthermore, the role of lysine (B10760008) modifications in cancer biology and immunotherapy is an emerging area of research that may have implications for TNP-lysine-based strategies. Post-translational modifications of lysine residues, such as acetylation and succinylation, are known to play significant roles in regulating gene expression, metabolic reprogramming, and the activity of immune cells within the tumor microenvironment. jcancer.orgfrontiersin.org Dysregulation of enzymes that control lysine modifications, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), has been linked to various cancers. frontiersin.orgnih.gov Inhibitors of these enzymes are being investigated as cancer therapeutics, in part due to their ability to enhance anti-tumor immune responses. frontiersin.orgnih.gov For example, LSD1 inhibitors have been shown to restore T-cell responses and enhance T-cell cytotoxicity against gastric cancer cells. nih.gov

Future research will likely explore combining TNP-based immunotherapies with agents that modulate lysine-modifying enzymes. The rationale is that by altering the epigenetic landscape of tumor cells or by directly modulating the function of immune cells through lysine modification, it may be possible to create a more favorable environment for the TNP-specific immune response to effectively clear the tumor. This could involve using HDAC or LSD1 inhibitors to increase the expression of tumor antigens or to enhance the function of cytotoxic T cells that are recruited to the tumor by the TNP hapten. The potential synergy between these approaches represents an exciting frontier in the development of novel cancer immunotherapies.

Role in Vaccine Design and Development

The use of haptens, such as TNP, conjugated to carrier proteins is a well-established principle in immunology for generating specific antibody responses. nih.gov This hapten-carrier system is fundamental to the development of conjugate vaccines and is being explored for a variety of applications, including vaccines against infectious diseases and drugs of abuse. nih.govbiomedres.us The TNP group, when attached to a carrier, can effectively convert a non-immunogenic or poorly immunogenic molecule into one that can elicit a robust, T-cell dependent immune response. nih.gov

In vaccine design, the choice of carrier protein and the method of conjugation are critical. The carrier protein provides the T-cell epitopes necessary to activate helper T cells, which in turn provide help to B cells to produce high-affinity antibodies against the hapten. nih.gov The lysine residues on the surface of carrier proteins are common sites for the covalent attachment of haptens. biomedres.us For example, in the development of a vaccine against morphine, a morphine-like hapten was conjugated to the surface lysines of tetanus toxoid, a highly immunogenic carrier protein. biomedres.us

The TNP-lysine moiety itself can be incorporated into vaccine constructs to study and enhance immune responses. For instance, trinitrophenylated jacalin, a lectin, has been shown to act as a potent adjuvant, significantly increasing the antibody response to the TNP hapten compared to when TNP is conjugated to more traditional carriers like human gamma globulin or bovine serum albumin. nih.gov This suggests that the choice of carrier can have a profound impact on the immunogenicity of the hapten.

Furthermore, L-lysine itself has been investigated as a potential biocompatible adjuvant in vaccination. nih.gov Studies have shown that L-lysine HCl can enhance the immune response to tuberculosis vaccines. nih.gov While the exact mechanism is not fully elucidated, it is proposed that lysine may act as a non-specific bridge and promote cellular proliferation. nih.gov

Future directions in this area will likely focus on the rational design of hapten-carrier conjugates to optimize the desired immune response. This includes:

Exploring novel carrier proteins and adjuvants : Identifying new carriers and adjuvants that can further enhance the immunogenicity of TNP-lysine and other haptens. nih.govscholaris.ca

Optimizing hapten density and linker chemistry : The number of hapten molecules per carrier protein and the nature of the chemical linker used for conjugation can influence the specificity and affinity of the resulting antibodies. mdpi.comresearchgate.net

Developing nanoparticle-based vaccines : Non-immunogenic, self-assembling nanoparticles can be used to carry both the hapten and an adjuvant, potentially fine-tuning the immune response and reducing the need for booster shots. researchgate.net

By systematically investigating these parameters, researchers aim to develop more effective vaccines where haptens like this compound can be used to elicit highly specific and protective immune responses against a wide range of targets.

Q & A

Q. What are the recommended methods for synthesizing 2,4,6-trinitrophenyl (TNP)-modified lysine derivatives in a laboratory setting?

Synthesis of TNP-lysine derivatives typically involves nucleophilic aromatic substitution reactions. For example, trinitro-activated aromatic compounds (e.g., 2,4,6-trinitrobenzenesulfonic acid) can react with the ε-amino group of lysine under alkaline conditions. Kinetic studies show that reaction rates depend on pH, temperature, and solvent polarity, with acetonitrile or aqueous buffers often used to optimize yield . Precautionary measures include avoiding excess nitro groups, which may lead to unintended side reactions or instability .

Q. How can capillary electrophoresis (CE) be optimized for analyzing TNP-lysine conjugates in complex biological matrices?

CE with laser-induced fluorescence (LIF) detection is effective for separating TNP-labeled biomolecules. Key parameters include:

  • Buffer selection : Use low-ionic-strength buffers (e.g., borate or phosphate) to minimize Joule heating.
  • Voltage gradients : Optimize between 10–30 kV to balance resolution and migration time.
  • Detection : TNP derivatives exhibit intrinsic fluorescence under UV excitation (e.g., 355 nm), enabling sensitive detection without additional labeling .
    Raw data should include electropherograms with peak area normalization to quantify derivatization efficiency .

Q. What spectroscopic techniques are best suited for characterizing TNP-lysine structural stability?

  • UV-Vis spectroscopy : Monitor absorbance at 340–360 nm (characteristic of TNP’s π→π* transitions) to assess nitro group integrity.
  • NMR : ¹H and ¹³C NMR can confirm covalent bonding between TNP and lysine (e.g., loss of ε-amino proton signals).
  • Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and detects degradation products like trinitrophenol .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of TNP-lysine in nucleophilic substitution reactions?

The electron-withdrawing nitro groups on TNP activate the aromatic ring for nucleophilic attack but introduce steric hindrance. Kinetic studies on similar TNP-aryl ethers reveal:

  • Electronic effects : Nitro groups at the 2,4,6-positions lower the activation energy for substitution at the para position.
  • Steric effects : Bulky substituents (e.g., tert-butyl) near the reaction site reduce reaction rates by ~30–50%.
    These principles guide the design of TNP-lysine probes for site-specific protein labeling .

Q. What experimental strategies resolve contradictions in TNP-lysine’s photostability reported across studies?

Discrepancies arise from variations in:

  • Light sources : Broad-spectrum UV vs. monochromatic lasers (e.g., 355 nm) produce differing degradation rates.
  • Solvent systems : Aqueous buffers accelerate photodegradation compared to organic solvents due to hydroxyl radical generation.
    Controlled studies should standardize irradiation conditions and include radical scavengers (e.g., ascorbate) to isolate degradation pathways .

Q. How can TNP-lysine be applied to study T-independent B cell immune responses?

TNP conjugates of lipopolysaccharides (LPS) are used to model T-independent antigen presentation:

  • Conjugation method : React LPS with 2,4,6-trinitrobenzenesulfonic acid (TNBS) at pH 9.0 to label primary amines.
  • Assay design : Measure B cell activation via flow cytometry (CD69 expression) or ELISA (cytokine secretion).
    This approach avoids MHC-II dependency, making it ideal for probing innate-like B cell mechanisms .

Q. What crystallographic data support the structural analysis of TNP-lysine derivatives?

Single-crystal X-ray diffraction of TNP-containing compounds (e.g., trimethylammonium salts) reveals:

  • Packing motifs : TNP groups form π-stacked columns with interplanar distances of 3.4–3.6 Å.
  • Hydrogen bonding : Nitro oxygen atoms engage in H-bonds with adjacent lysine side chains, stabilizing crystal lattices.
    Data collection parameters (e.g., monoclinic P21/c symmetry, Cu-Kα radiation) must be optimized to resolve nitro group orientations .

Methodological Considerations

  • Data reporting : Include raw spectral/electropherogram data in appendices, with processed metrics (e.g., λmax, Rf values) in the main text .
  • Contradiction analysis : Use multivariate regression to account for variables like solvent polarity or reagent purity when reconciling conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.